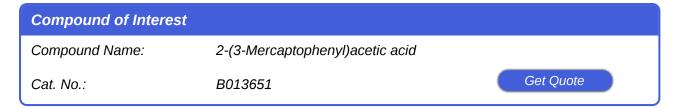




In-Depth Technical Guide: 2-(3-Mercaptophenyl)acetic Acid (CAS 63271-86-3)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and biological significance of **2-(3-Mercaptophenyl)acetic acid** (CAS 63271-86-3). The information presented is intended to support research and development activities in medicinal chemistry and related fields.

Core Properties and Data

2-(3-Mercaptophenyl)acetic acid is an aryl thioether carboxylic acid, a class of compounds recognized for its utility as a versatile building block in synthetic and medicinal chemistry. The presence of both a thiol (-SH) and a carboxylic acid (-COOH) functional group imparts dual reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical and Computational Properties of 2-(3-Mercaptophenyl)acetic Acid



Property	Value	Reference
CAS Number	63271-86-3	[1]
Molecular Formula	C ₈ H ₈ O ₂ S	[1]
Molecular Weight	168.21 g/mol	[1]
IUPAC Name	2-(3-sulfanylphenyl)acetic acid	
Synonyms	3-Mercaptophenylacetic Acid, 3-Mercapto-benzeneacetic Acid	[1]
Appearance	Solid, Powder	
SMILES	C1=CC(=CC(=C1)S)CC(=O)O	[1]
InChI Key	BIPWQAXQJQOPHM- UHFFFAOYSA-N	
Topological Polar Surface Area (TPSA)	37.3 Ų	
LogP (Computed)	1.6024	_
Hydrogen Bond Donors	2	_
Hydrogen Bond Acceptors	2	_
Rotatable Bonds	2	

Biological Activity and Mechanism of Action

While research on **2-(3-mercaptophenyl)acetic acid** itself is limited, its derivatives have been identified as potent inhibitors of a critical class of bacterial enzymes known as metallo- β -lactamases (MBLs). These enzymes are a primary cause of bacterial resistance to a broad spectrum of β -lactam antibiotics, including carbapenems, which are often considered last-resort treatments.

A key study investigated a series of thiol ester derivatives of mercaptophenylacetic acid and demonstrated their inhibitory activity against several MBLs.



Key Findings:

- Target: Thiol ester derivatives of mercaptophenylacetic acid are specific inhibitors of metalloβ-lactamases.
- Mechanism: The inhibition of the Bacillus cereus II MBL was found to be competitive.
 Isothermal titration calorimetry studies showed that these compounds do not inhibit the enzyme by simply chelating the active site Zn²⁺ ions, indicating a more specific interaction with the enzyme's active site.
- Potency: Significant potency was observed against the Stenotrophomonas maltophilia L1
 MBL, with IC₅₀ values ranging from <1.95 μM to 6 μM for the derivative series.

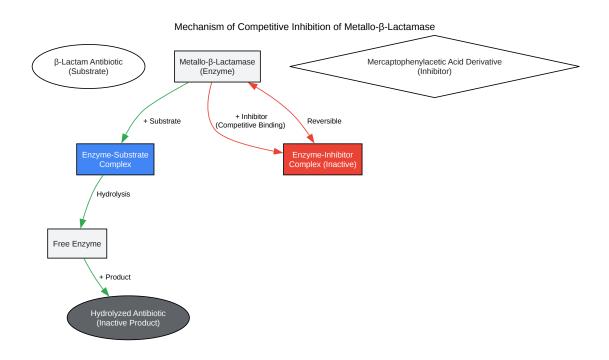
Table 2: Reported Inhibitory Activity of Mercaptophenylacetic Acid Derivatives

Enzyme Target	Derivative	Inhibition Type	K _i Value	IC50 Value
Bacillus cereus II metallo-β- lactamase	SB-218018	Competitive	185 μΜ	Not Reported
Bacillus cereus II metallo-β- lactamase	SB-217782	Competitive	1500 μΜ	Not Reported
Stenotrophomon as maltophilia L1 MBL	SB-217843	Not Specified	Not Reported	5 - 6 μΜ
Stenotrophomon as maltophilia L1 MBL	Series	Not Specified	Not Reported	<1.95 μM to 6 μM

Data extracted from Payne et al., FEMS Microbiology Letters, 1997.

This inhibitory activity makes the **2-(3-mercaptophenyl)acetic acid** scaffold a promising starting point for the development of new drugs to combat antibiotic resistance.





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Competitive inhibition of metallo- β -lactamase.

Experimental Protocols

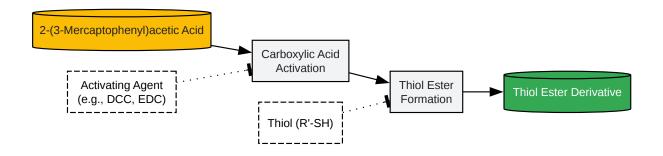
Detailed experimental protocols are crucial for the synthesis and evaluation of **2-(3-mercaptophenyl)acetic acid** and its derivatives. Below are generalized methodologies based on standard laboratory practices and information from related studies.



Synthesis of 2-(3-Mercaptophenyl)acetic Acid Derivatives (General)

The derivatives cited in the literature are thiol esters. A general synthetic approach involves the activation of the carboxylic acid moiety of **2-(3-mercaptophenyl)acetic acid**, followed by reaction with a suitable thiol.

Workflow:



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General workflow for thiol ester synthesis.

Methodology:

- Activation: The carboxylic acid of 2-(3-mercaptophenyl)acetic acid is converted into a more reactive species. This can be achieved using standard coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent (e.g., dichloromethane or DMF).
- Thiolysis: The activated acid is then reacted with the desired thiol (R'-SH) to form the
 corresponding thiol ester. The reaction is typically stirred at room temperature until
 completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or
 Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification: The final product is purified from byproducts and unreacted starting materials using column chromatography or recrystallization.

Metallo-β-Lactamase Inhibition Assay Protocol (General)

Foundational & Exploratory





This protocol outlines a typical method for determining the IC₅₀ and K_i values for inhibitors of MBLs using a spectrophotometric assay.

Methodology:

- Enzyme and Inhibitor Preparation: A solution of the purified metallo-β-lactamase enzyme is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0), often supplemented with ZnCl₂ (e.g., 20 μM) to ensure the enzyme is in its active, zinc-bound state.[1] The inhibitor, a derivative of **2-(3-mercaptophenyl)acetic acid**, is dissolved (typically in DMSO) and serially diluted to create a range of concentrations.
- Pre-incubation: The enzyme is mixed with the various concentrations of the inhibitor and incubated for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[1] This allows for the binding of the inhibitor to the enzyme to reach equilibrium.
- Initiation of Reaction: The enzymatic reaction is started by adding a chromogenic substrate, such as nitrocefin or imipenem.[1] The hydrolysis of the substrate by the MBL results in a change in absorbance.
- Data Acquisition: The change in absorbance is monitored over time using a spectrophotometer at the appropriate wavelength (e.g., 490 nm for nitrocefin, 294 nm for imipenem).[1] The initial reaction rates are calculated from the linear portion of the progress curves.

Data Analysis:

- IC₅₀ Determination: The initial rates are plotted against the logarithm of the inhibitor concentration. The data are then fitted to a dose-response inhibition equation (e.g., a fourparameter variable slope model) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
- K_i Determination: To determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive), steady-state kinetic experiments are performed at various substrate and inhibitor concentrations. The data are then analyzed using methods such as the Lineweaver-Burk plot or non-linear regression analysis.



Handling, Storage, and Safety

As a mercaptan-containing compound, **2-(3-mercaptophenyl)acetic acid** requires careful handling to minimize exposure and prevent oxidation.

Table 3: Safety and Handling Information

Aspect	Guideline
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)	Wear nitrile gloves, safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area. To prevent oxidation of the thiol group, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8°C). Avoid contact with oxidizing agents.
Spill & Disposal	In case of a spill, avoid generating dust. Collect the spilled material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal. Dispose of in accordance with local, state, and federal regulations.
Odor	Mercaptans are known for their strong, unpleasant odors, which can be detected at very low concentrations (ppb level).[2] Proper containment and handling in a fume hood are essential to prevent odor complaints.



Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the specific SDS for the compound and follow all institutional safety protocols.

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